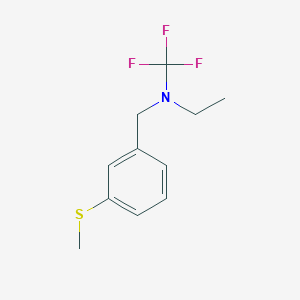
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a methylthio group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Catalysts such as palladium or copper may be used to facilitate the reaction. Reagents like sodium hydride or potassium carbonate can be employed to deprotonate the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine may have several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in specific binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(methylthio)benzyl)-N-methylamine: Similar structure but lacks the trifluoromethyl group.
N-(3-(methylthio)benzyl)-N-ethylamine: Similar structure with an ethyl group instead of a trifluoromethyl group.
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)propylamine: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
N-(3-(methylthio)benzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the trifluoromethyl and methylthio groups. The trifluoromethyl group can significantly influence the compound’s electronic properties, lipophilicity, and metabolic stability, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H14F3NS |
|---|---|
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
N-[(3-methylsulfanylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3NS/c1-3-15(11(12,13)14)8-9-5-4-6-10(7-9)16-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
IXAUEDHZDSYFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC(=CC=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















